Kernite (B4Na2O7.4H2O)

Description

Academic Context and Research Significance

Kernite's distinct crystalline structure and its role as a primary source of boron make it a subject of significant academic interest. smolecule.com Research into kernite provides valuable insights into the geological processes of mineral formation and transformation. Its solution chemistry is well-studied due to its extensive use in producing refined borates. researchgate.net The study of kernite's paragenetic relationships with other borate (B1201080) minerals like borax (B76245) and tincalconite helps in understanding the dehydration processes in borate mineral evolution.

Ideal Chemical Formula and Hydroxylated Structural Representation

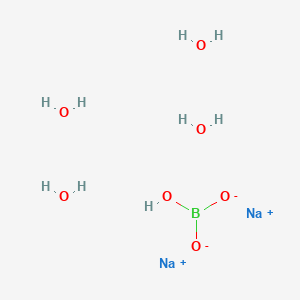

The ideal chemical formula for kernite is commonly represented as B₄Na₂O₇·4H₂O. ontosight.ai However, a more structurally informative representation is Na₂B₄O₆(OH)₂·3H₂O, which highlights the presence of hydroxyl groups within its crystal structure. wikipedia.orgrockidentifier.com This hydroxylated formula better describes the arrangement of atoms, which consists of infinite parallel chains of the borate polyanion [B₄O₆(OH)₂]n²ⁿ⁻. nih.gov These chains are formed by interconnected six-membered rings, each containing one boron-oxygen triangle and two boron-oxygen tetrahedra. nih.gov

Historical Context of Discovery and Naming

Kernite was discovered in 1926 in eastern Kern County, California, USA. wikipedia.org The mineral was initially referred to as "rasorite" but was officially named kernite in 1927 by Waldemar T. Schaller, after the county where it was first found. mindat.org The discovery was made during a drilling program by the United States Borax Company in the Mojave Desert. mindat.org The type material for kernite is preserved at the National Museum of Natural History in Washington, D.C., and at Harvard University. wikipedia.orgmindat.org For some time, the mine in Kern County was the only known source of this mineral. wikipedia.org

Properties

CAS No. |

12045-87-3 |

|---|---|

Molecular Formula |

BH9Na2O7 |

Molecular Weight |

177.86 g/mol |

IUPAC Name |

disodium;hydrogen borate;tetrahydrate |

InChI |

InChI=1S/BHO3.2Na.4H2O/c2-1(3)4;;;;;;/h2H;;;4*1H2/q-2;2*+1;;;; |

InChI Key |

URLVJHBPRDDMQC-UHFFFAOYSA-N |

SMILES |

B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

Synonyms |

Kernite |

Origin of Product |

United States |

Crystallographic and Structural Analysis of Kernite

Crystal System and Space Group Parameters

Kernite crystallizes in the monoclinic crystal system, a class characterized by three unequal axes with one oblique angle. wikipedia.orgsmolecule.com Its space group is designated as P2₁/c. electronicsandbooks.comiucr.org This specific space group indicates the presence of a two-fold screw axis and a glide plane, which are symmetry operations that define the repeating pattern of the crystal lattice. electronicsandbooks.comiucr.org The determination of the correct space group as P2₁/c, rather than the initially proposed P2/c, was crucial for an accurate understanding of Kernite's atomic arrangement. electronicsandbooks.comelectronicsandbooks.com

The unit cell is the fundamental repeating unit of a crystal structure. For Kernite, various studies have determined its dimensions. One set of reported values for the unit cell parameters are a = 7.0172(2) Å, b = 9.1582(2) Å, and c = 15.6774(5) Å, with a β angle of 108.861(2)°. wikipedia.orgmindat.org Another study reported slightly different values of a = 7.022 Å, b = 9.151 Å, c = 15.676 Å, and a β angle of 108° 50'. electronicsandbooks.comelectronicsandbooks.com A more recent single-crystal X-ray diffraction study at room temperature yielded a = 6.9983(3) Å, b = 9.1375(3) Å, c = 15.6389(7) Å, and β = 108.832(5)°. smolecule.com These dimensions give an axial ratio of a:b:c = 0.766:1:1.712. mindat.org

Interactive Data Table: Unit Cell Parameters of Kernite

| Parameter | Value (Reference 1, 4) | Value (Reference 2, 8) | Value (Reference 5) |

| a (Å) | 7.0172(2) | 7.022 | 6.9983(3) |

| b (Å) | 9.1582(2) | 9.151 | 9.1375(3) |

| c (Å) | 15.6774(5) | 15.676 | 15.6389(7) |

| β (°) | 108.861(2) | 108.833 | 108.832(5) |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

Boron-Oxygen Polyhedral Frameworks

The fundamental building blocks of Kernite's structure are boron-oxygen polyhedra, which link together to form a complex three-dimensional framework.

Within the Kernite structure, boron atoms exhibit two distinct coordination environments. iucr.org There are two crystallographically independent triangular BO₂OH groups and two tetrahedral BO₄ groups. unimi.itgeoscienceworld.org In the triangular groups, each boron atom is bonded to two oxygen atoms and one hydroxyl group. In the tetrahedral groups, each boron atom is bonded to four oxygen atoms. This mixed coordination of boron is a key feature of Kernite's crystal chemistry. geoscienceworld.orgosti.gov

These fundamental triangular and tetrahedral borate (B1201080) groups polymerize by sharing corner-bridging oxygen atoms to form more complex structural units. unimi.itgeoscienceworld.org Specifically, they combine to create three-membered rings, each containing one triangular and two tetrahedral units. smolecule.com These rings then link together to form infinite chains that extend along the unimi.it crystallographic direction (the b-axis). smolecule.comnih.govresearchgate.net These chains are a defining characteristic of the Kernite structure, giving it a one-dimensional structural character. smolecule.com

Sodium Coordination Environments

Characterization of NaO₄(OH)(OH₂) and NaO₂(OH)(OH₂)₃ Polyhedra

The structure of kernite contains two crystallographically independent sodium atoms, each with a unique coordination environment. researchgate.netgeoscienceworld.org These environments are described as polyhedra, which are geometric shapes formed by the sodium ion at the center and the surrounding oxygen atoms from various groups at the vertices.

One of the sodium atoms is found within a NaO₄(OH)(OH₂) polyhedron . researchgate.netgeoscienceworld.org In this configuration, the sodium ion is coordinated with four oxygen atoms, one hydroxyl group (OH), and one water molecule (OH₂). The second type of sodium environment is the NaO₂(OH)(OH₂)₃ polyhedron , where a sodium ion is bonded to two oxygen atoms, one hydroxyl group, and three water molecules. researchgate.netgeoscienceworld.orgunimi.it These polyhedra, along with the boron-oxygen chains, form the fundamental building blocks of the kernite crystal structure. researchgate.netgeoscienceworld.org

Hydrogen Bonding Network and its Role in Structural Stability

The hydrogen bonding within kernite is a critical factor in maintaining its structural integrity. This network of hydrogen bonds is both extensive and complex, involving the majority of the oxygen sites in the structure.

Perceptive H-bonding Interactions

The hydrogen bonding network in kernite is described as pervasive and plays a primary role in its structural stability. researchgate.netgeoscienceworld.orgresearchgate.net A majority of the oxygen sites within the crystal structure are involved in these interactions, acting as either hydrogen bond donors or acceptors. researchgate.netgeoscienceworld.orgsmolecule.com This intricate network connects the fundamental structural units—the boron-oxygen chains and the sodium polyhedra—creating a stable three-dimensional edifice. researchgate.netsmolecule.com The strength and geometry of these hydrogen bonds are fundamental to the physical and chemical properties of kernite.

Positional Disorder of Hydrogen Sites (H₂O Molecules)

A notable feature of the kernite structure is the positional disorder of some hydrogen atoms associated with the water molecules. researchgate.netgeoscienceworld.org Specifically, neutron diffraction studies have revealed that two of the three crystallographically independent water molecules exhibit static positional disorder of their hydrogen atoms. smolecule.com This is not a dynamic effect but rather a static one, where the hydrogen atoms occupy one of two possible, mutually exclusive configurations. researchgate.netgeoscienceworld.orgsmolecule.com

These two configurations are designated as H6-O8-H82 + H1-O11-H71 and H6-O8-H72 + H1-O11-H81. smolecule.com The existence of this disorder has been corroborated by maximum-entropy method calculations, which show a double well potential for the disordered hydrogen sites. geoscienceworld.orgminsocam.org This indicates that the hydrogen atoms are statistically distributed between two equilibrium positions.

Electron Density Distribution and Atomic Charge Refinement

The analysis of electron density distribution provides insight into the nature of the chemical bonds within kernite. By refining atomic charges, a more detailed picture of the ionic and covalent character of the interatomic interactions can be obtained.

Determination of Net Atomic Charges using Extended L-shell (ELS) Method

The net atomic charges in kernite have been determined using the Extended L-shell (ELS) method, based on accurate X-ray diffraction data. geoscienceworld.orgacs.org This method allows for the refinement of the electron population in the valence shell of each atom. The results of this analysis are summarized in the table below.

| Atom | Net Atomic Charge (units) |

| Sodium (Na) | +0.4 to +0.5 |

| Boron (B) | +0.4 to +0.7 |

| Oxygen (O) | -0.4 to -0.5 |

Table 1: Net Atomic Charges in Kernite Determined by the ELS Method. geoscienceworld.orgnih.gov

The ELS method revealed partial positive charges for both sodium and boron atoms, while the oxygen atoms carry a partial negative charge. geoscienceworld.orgnih.gov Interestingly, no significant difference in charge was detected between the boron atoms in trigonal coordination and those in tetrahedral coordination. geoscienceworld.orgacs.org Similarly, the bridging oxygen atoms and the oxygen atoms of the hydroxyl groups showed comparable charges. geoscienceworld.orgacs.org These findings from the charge density analysis support the covalent nature of the bonds between boron and oxygen atoms. nih.gov

Charge Distribution in Boron and Oxygen Atoms

The distribution of electric charge within the kernite structure provides insight into the nature of its chemical bonds. Analysis of accurate X-ray diffraction data reveals that the atoms within kernite are not fully ionic but possess partial charges. nih.gov The sodium (Na) and boron (B) atoms exhibit partial positive charges, while the oxygen (O) atoms carry partial negative charges. nih.gov

Specifically, charge density analysis indicates that sodium atoms have a partial positive charge of 0.4 to 0.5 units. nih.gov Boron atoms show a slightly wider range of partial positive charges, from 0.4 to 0.7 units. nih.gov Correspondingly, the oxygen atoms have negative charges of approximately -0.4 to -0.5 units. nih.gov Further examination of difference density maps, which illustrate the distribution of electron density, shows more density in the boron-oxygen (B-O) bonds compared to the sodium-oxygen (Na-O) bonds. nih.gov This observation supports the covalent character of the bonds between boron and oxygen atoms. nih.gov

Table 1: Partial Atomic Charges in Kernite

| Atom | Partial Charge (units) |

|---|---|

| Sodium (Na) | +0.4 to +0.5 |

| Boron (B) | +0.4 to +0.7 |

| Oxygen (O) | -0.4 to -0.5 |

Data sourced from a charge density analysis of X-ray data. nih.gov

Advanced Crystallographic and Spectroscopic Characterization Techniques

A variety of advanced analytical methods have been employed to achieve a detailed understanding of kernite's complex crystal structure. These techniques provide complementary information, from the precise location of light atoms like hydrogen to the material's behavior under extreme conditions.

Single-crystal X-ray diffraction (XRD) has been a fundamental technique for determining the crystallographic parameters and atomic arrangement of kernite. researchgate.net Studies conducted at ambient temperature (293 K) have confirmed the mineral's monoclinic crystal system and its P2₁/c space group. researchgate.netsmolecule.com This technique has established that the structure is built upon two distinct triangular BO₂OH groups and two tetrahedral BO₄ groups. researchgate.netminsocam.org These groups share corner-bridging oxygen atoms, forming threefold rings that link into infinite chains running along the researchgate.net crystallographic direction. researchgate.netminsocam.org

The high-pressure behavior of kernite has also been investigated using single-crystal XRD, revealing pressure-induced phase transitions. unimi.it An iso-symmetric phase transition (where the crystal symmetry remains the same) to a new phase, kernite-II, is observed between 1.6 and 2.0 GPa. unimi.it A second phase transition to kernite-III occurs at pressures between 6.6 and 7.5 GPa. unimi.it These studies provide critical data on the mineral's stability and compressibility. unimi.it

Table 2: Crystallographic Data for Kernite at Ambient Conditions

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.02 |

| b (Å) | ~9.16 |

| c (Å) | ~15.68 |

| β (°) | ~108.9 |

| Z (Formula units/cell) | 4 |

Data obtained from single-crystal X-ray diffraction. smolecule.comunimi.it

While X-ray diffraction is powerful, it is less sensitive to light elements like hydrogen. Neutron diffraction analysis has been crucial for overcoming this limitation, providing definitive positions for the hydrogen atoms within the kernite structure. smolecule.com Experiments conducted at low temperatures (20 K) have enabled the creation of highly accurate structural models that include all hydrogen positions, resolving ambiguities from XRD studies. smolecule.comminsocam.org

These investigations revealed a complex and pervasive hydrogen-bonding network that is essential to the structural stability of kernite. researchgate.netminsocam.org A key finding from neutron diffraction is the positional disorder of hydrogen atoms in two of the three crystallographically independent water molecules. smolecule.comminsocam.org The data shows that this is a static disorder, meaning the hydrogen atoms occupy one of two distinct, mutually exclusive positions rather than being in dynamic motion between them. smolecule.comminsocam.org

For studies requiring high resolution and intensity, synchrotron X-ray diffraction has been employed. This technique was instrumental in studying the behavior of kernite under high pressure. unimi.it By using an intense and focused synchrotron X-ray beam, researchers could collect high-quality diffraction data from a single crystal of kernite while it was subjected to pressures up to 14.6 GPa in a diamond anvil cell. unimi.it

The high-pressure synchrotron XRD study was the first to investigate the structural evolution of kernite at increasing pressures via this method. unimi.it It allowed for the determination of the compressional-elastic parameters and the precise pressure points of phase transitions. unimi.it The study identified an initial phase transition to kernite-II at 1.6-2.0 GPa and a subsequent transition at higher pressures, providing a clearer picture of the mineral's response to compressional stress. unimi.it

The Maximum-Entropy Method (MEM) is a sophisticated computational technique used to reconstruct electron or nuclear density distributions from diffraction data. uni-bayreuth.de It is a model-independent approach that provides the most probable density map consistent with the experimental data, making it ideal for studying features that go beyond the simple spherical atom model, such as bonding electrons and atomic disorder. uni-bayreuth.de

In the study of kernite, MEM was used to analyze the neutron diffraction data. minsocam.org The resulting nuclear density maps corroborated the findings of the neutron structure refinement, particularly concerning the disorder of hydrogen atoms. minsocam.orgminsocam.org The MEM calculations consistently supported a model of static disorder for two hydrogen sites, showing a double-well potential for the nuclear density distribution around the relevant oxygen atoms. minsocam.orgminsocam.org This confirmed that the hydrogen atoms are split between two distinct sites rather than being dynamically disordered. minsocam.org

Geological Formation and Genesis of Kernite Deposits

Tectono-Sedimentary Environments of Occurrence

The formation of kernite deposits is largely restricted to unique geological settings characterized by a combination of tectonic activity, climate, and sedimentary processes.

Formation in Sedimentary Evaporite Deposits in Arid Climates

Kernite is predominantly found in sedimentary evaporite deposits that form in arid regions. rockidentifier.comwikipedia.org These environments are characterized by evaporation rates that significantly exceed precipitation and water inflow, leading to the concentration of dissolved salts in bodies of water. alexstrekeisen.itgeologyin.com The significant borate (B1201080) deposits, including those rich in kernite, are often located in areas with arid climates such as the Mojave Desert in the United States. usgs.gov The formation of these deposits requires a standing body of water where borate salts, leached from various sources, can accumulate and become concentrated through evaporation. ciesm.org

The process begins with the weathering and erosion of rocks containing boron, which is then transported into a basin. tulane.edu As the water in the basin evaporates, the concentration of dissolved minerals, including borates, increases. geologyin.com When the water becomes saturated with these minerals, they begin to precipitate and settle at the bottom as sediments. geologyin.com Over time, these layers of sediment are compacted and cemented to form evaporite rocks. geologyin.com

Association with Volcanic Activity and Borate-Bearing Brines

The world's major borate deposits are frequently associated with volcanic activity in tectonically active extensional terrains. usgs.govcaltech.edu Volcanic activity serves as a primary source of boron. ciesm.org Boron-rich fluids and volcanic materials are introduced into sedimentary basins, often in the form of hot springs and brines. ciesm.orggeoscienceworld.org These borate-bearing brines become concentrated in enclosed basins, leading to the precipitation of borate minerals as evaporites. geoscienceworld.org

The geological setting for these deposits often involves continental restricted basins associated with volcanic deposits where high evaporation rates concentrate elements like lithium and boron. geoscienceworld.org For instance, major borate operations are found in regions with a history of volcanic activity, such as the "Lithium Triangle" in South America and the western United States. geoscienceworld.org The presence of volcanic rocks, like tuffs and lavas, interbedded with borate-bearing sediments is a common feature of these deposits. usgs.govsoton.ac.uk

Role of Impermeable Basins and Evaporation Processes

The accumulation of significant borate deposits, including kernite, requires a specific type of basin. These basins are often impermeable, which prevents the mineral-rich brines from seeping away. ciesm.org This impermeability can be due to layers of clay or other fine-grained sediments that form a seal. mindat.org

The process of evaporation is the critical driver for the formation of evaporite deposits. alexstrekeisen.itgeologyin.com In these restricted basins, the loss of water to the atmosphere concentrates the dissolved salts to the point of saturation and precipitation. ciesm.org The sequence of mineral precipitation is determined by their respective solubilities, with less soluble minerals precipitating first. alexstrekeisen.it In the case of borate deposits, a succession of different borate minerals can form as the brine chemistry evolves with continued evaporation. 911metallurgist.com The presence of a protective layer of other evaporite salts can prevent the subsequent redissolution of the highly soluble borate minerals. ciesm.org

Metamorphic and Diagenetic Processes in Kernite Crystallization

The formation of kernite is not solely a primary sedimentary process. Metamorphic and diagenetic alterations of pre-existing borate minerals play a crucial role in its crystallization. Diagenesis involves the physical and chemical changes that occur in sediments after their deposition, at relatively low temperatures and pressures, while metamorphism occurs at higher temperatures and pressures. wikipedia.orgalexstrekeisen.itlibretexts.org

Formation by Recrystallization and Dehydration of Borax (B76245) (Na₂B₄O₇·10H₂O)

A primary pathway for kernite formation is through the dehydration of borax (Na₂B₄O₇·10H₂O). usgs.govcaltech.edu Borax is often the primary sodium borate mineral to precipitate from cooling, boron-rich brines in evaporite environments. 911metallurgist.comcaltech.edu Subsequent burial of these borax-rich sediments leads to increased temperature and pressure. caltech.edu

Under these altered conditions, borax becomes unstable and undergoes recrystallization and dehydration, losing some of its water of crystallization to form kernite. usgs.govcaltech.edu This transformation is evident in the geological record, where kernite often cross-cuts the original sedimentary bedding of borax deposits, indicating its secondary origin. caltech.edu The process is a solid-state transformation where the mineral structure changes in response to the new environmental conditions. libretexts.org

Influence of Geothermal Gradients and Pressure Conditions

The conversion of borax to kernite is highly sensitive to temperature and pressure, which are controlled by the local geothermal gradient and the depth of burial. caltech.eduelixirpublishers.com The geothermal gradient is the rate at which temperature increases with depth in the Earth's crust. elixirpublishers.comgeolsoc.org.uk

Studies have shown that the transition from borax to kernite occurs at a specific temperature and pressure threshold. It is estimated that the bulk of this transformation takes place at approximately 58°C ± 5°C and at a depth of around 2500 ± 500 feet. caltech.edu The increasing abundance of kernite with depth in some deposits supports the role of temperature and pressure in its formation. caltech.edu The pressure exerted by the overlying rock layers (lithostatic pressure) and the fluid within the sediment pores (hydrostatic pressure) both influence the stability of these minerals. caltech.edu The specific conditions of the geothermal gradient and pressure determine whether borax remains stable or converts to the less hydrated form, kernite. caltech.edu

Geochemical Tracing and Isotopic Studies of Boron Sources

The isotopic composition of boron (B) serves as a powerful tracer for identifying the origins of borate deposits. Boron has two stable isotopes, ¹⁰B and ¹¹B, and their relative abundance, expressed as δ¹¹B, varies significantly among different geological reservoirs. mdpi.com Materials derived from marine reservoirs, such as modern seawater, are characterized by high δ¹¹B values, typically around +39.5‰. mdpi.com In contrast, terrestrial sources, including continental crust and fluids interacting with it, show depleted ¹¹B and thus have much lower δ¹¹B values, generally ranging from -20‰ to +7‰. mdpi.com

Studies of kernite from its type locality, the Kramer Deposit in California, reveal a δ¹¹B value of -1.26 ± 0.20‰. researchgate.net This strongly depleted δ¹¹B value is consistent with boron sourced from terrestrial reservoirs, specifically from hydrothermal brines. researchgate.net The isotopic signature suggests that the boron was not derived from a marine evaporite environment but rather from hydrothermal fluids that interacted with continental crustal rocks. researchgate.net Boron is a volatile element, and its isotopic composition in hydrothermal systems can be influenced by water-rock interactions and the potential influx of magmatic fluids. researchgate.net The low δ¹¹B value in kernite points towards a genesis linked to non-marine, volcanic-related hydrothermal activity, where boron-rich fluids were introduced into a closed lacustrine basin. researchgate.netmindat.org

This contrasts sharply with brines of marine origin, such as those in the Dead Sea, which evolved from evaporated seawater and exhibit very high δ¹¹B values ranging from 55.7‰ to 57.4‰ due to the preferential adsorption of the lighter ¹⁰B isotope onto clay minerals during prolonged water-rock interaction. duke.edu

Table 1: Comparison of δ¹¹B Isotope Values in Different Geological Reservoirs

| Reservoir/Sample | δ¹¹B Value (‰) | Implied Boron Source |

| Kernite (Kramer Deposit) | -1.26 ± 0.20 researchgate.net | Hydrothermal Brines / Terrestrial researchgate.net |

| Modern Seawater | +39.5 mdpi.com | Marine mdpi.com |

| Continental Crust | -20 to +7 mdpi.com | Terrestrial mdpi.com |

| Dead Sea Brine | +55.7 to +57.4 duke.edu | Evaporated Seawater duke.edu |

Despite the enrichment of certain trace elements within some borate deposits as a whole, detailed chemical analysis of the kernite mineral itself indicates it is not an effective geochemical trap for minor and rare earth elements (REE). A comprehensive study of a kernite sample from the Kramer Deposit involved the measurement of over 50 elements using inductively coupled plasma atomic emission spectroscopy (ICP-AES). researchgate.netgeoscienceworld.org The results showed that the chemical composition of the kernite was virtually ideal, with an experimental formula of Na₁.₉₉B₃.₉₉O₆(OH)₂∙3.01H₂O. researchgate.netgeoscienceworld.org

The fraction of other elements, including technologically significant ones like lithium (Li), beryllium (Be), and REE, was found to be insignificant. researchgate.netgeoscienceworld.org This demonstrates that, apart from its primary constituent boron, kernite from the Kramer Deposit does not concentrate other valuable elements. researchgate.netgeoscienceworld.orgunimi.it While the broader Kirka borate deposit in Turkey shows enrichment in elements like Cs, Sr, Li, As, and Se, this is attributed to the alteration of associated silicate (B1173343) rocks and their transport into the lake environment with detrital clays (B1170129), rather than incorporation into the crystal structure of the borate minerals themselves. ias.ac.in REE data from the Kirka deposit suggest formation in a sedimentary environment influenced by high-pH hydrothermal solutions, but again, this does not translate to REE uptake by the kernite mineral. ias.ac.in

Major Global Kernite Localities and Paragenetic Mineral Assemblages

Kernite is a major constituent of only a few large, economically significant borate deposits worldwide, which are typically formed in non-marine, lacustrine environments associated with intense volcanic and hydrothermal activity. saltworkconsultants.com

The Kramer Deposit is the type locality for kernite, where the mineral was first discovered in 1926. nationalgemlab.ingeologypage.com It is a massive, lens-shaped ore body located in a small, non-marine structural basin. mindat.org The deposit's formation is linked to thermal spring activity that fed into this closed basin. mindat.org The primary ore body is a crystalline mass composed mainly of kernite and borax , with interbedded layers of claystone. mindat.orgsemanticscholar.org This central core is completely enveloped by shales rich in ulexite (B576465) . mindat.org

The paragenetic assemblage is relatively simple. The main exploited minerals are kernite and borax. mindat.orgTincalconite is commonly found as a secondary mineral, forming from the dehydration of borax or the surface alteration of kernite. geologypage.comusgs.govColemanite and ulexite are also present, particularly in the clay layers situated above the main kernite-borax ore body. usgs.gov Other minerals associated with the deposit include calcite, stibnite, and realgar within the clay shales. usgs.gov

Located in the Salta Province of Argentina, the Tincalayu deposit is another of the world's major sources of sodium borates. saltworkconsultants.comgeoscienceworld.org The deposit is interpreted as an ancient playa lake accumulation that was subsequently buried, metamorphosed, and deformed by tectonic activity. geoscienceworld.orgminsocam.org The ore body is intercalated with clastic continental sediments of Pliocene or post-Pliocene age. geoscienceworld.org

The deposit is primarily a monomineralic accumulation of borax that has been partially transformed into kernite through diagenesis and metamorphism. geoscienceworld.orgminsocam.org The ore lens rests on a thick bed of halite. minsocam.org While dominated by borax and kernite, the deposit contains minor amounts of several other borate minerals occurring in distinct layers or as nodules. minsocam.org Associated paragenetic minerals include ulexite , inyoite , and kurnakovite . minsocam.org A wider variety of borates, such as ameghinite , aristarainite , colemanite , ezcurrite , and rivadavite , are also reported from the mine, often found as nodules within the massive borax. mindat.org

The Kirka deposit in Turkey is one of the largest borate deposits in the world. scirp.org It formed within a Miocene-era lacustrine basin that experienced significant contemporaneous volcanism and associated hydrothermal activity. ias.ac.inkseeg.org The borate minerals are interlayered with sedimentary rocks such as claystone, mudstone, marl, and tuff. ias.ac.inias.ac.in

Table 2: Paragenetic Mineral Assemblages of Major Kernite Deposits

| Deposit | Primary Kernite-Associated Minerals | Other Significant Borate Minerals | Common Non-Borate Gangue Minerals |

| Kramer, USA | Borax, Tincalconite mindat.orgusgs.gov | Ulexite, Colemanite mindat.orgusgs.gov | Clay minerals (Montmorillonite-Illite), Calcite, Stibnite, Realgar semanticscholar.orgusgs.gov |

| Tincalayu, Argentina | Borax geoscienceworld.orgminsocam.org | Ulexite, Inyoite, Kurnakovite, Colemanite, Rivadavite, Ezcurrite minsocam.orgmindat.org | Halite, Claystone, Siltstone, Tuff minsocam.org |

| Kirka, Turkey | Borax, Tincalconite ias.ac.inrruff.info | Ulexite, Colemanite, Probertite, Kurnakovite, Tunellite ias.ac.inias.ac.in | Claystone, Tuff, Marl, Dolomite, Smectite, Illite ias.ac.inias.ac.in |

Associated Borate Minerals

Kernite deposits are seldom isolated occurrences; they are typically found in association with a variety of other borate minerals. The specific assemblage of these minerals provides valuable insights into the geochemical conditions and evolutionary history of the deposit. The formation of these associated minerals is intricately linked to factors such as the initial brine composition, temperature, pressure, and subsequent alteration processes. The following section details the key borate minerals commonly found alongside kernite.

Borax (Na₂B₄O₅(OH)₄·8H₂O)

Borax is a primary precursor to kernite and is often found in the same deposits. nationalgemlab.inle-comptoir-geologique.com The transformation of borax to kernite is a key process in the genesis of these deposits, typically driven by increased temperature and pressure from burial. nationalgemlab.in This conversion involves the partial dehydration of borax. wikipedia.org Therefore, remnants of the original borax beds can be found interlayered with or surrounding the main kernite ore body.

Ulexite (NaCaB₅O₆(OH)₆·5H₂O)

Ulexite is a sodium-calcium borate that frequently co-occurs with kernite in sedimentary borate deposits. le-comptoir-geologique.comwikipedia.orgusgs.gov Its formation is favored in calcium-rich brine environments. webmineral.com Ulexite can precipitate directly from the brine or form through the alteration of other borates. caltech.edu It is often found in nodular or fibrous forms, sometimes referred to as "TV rock" due to its unique optical properties. wikipedia.orgmelscience.comrocksandminerals4u.com The presence of both kernite (a sodium borate) and ulexite indicates fluctuations in the calcium concentration of the parent brines.

Colemanite (Ca₂B₆O₁₁·5H₂O)

Colemanite, a calcium borate, is another common associate, particularly in deposits where calcium was abundant in the parent solutions. le-comptoir-geologique.commineravi.comtaylorandfrancis.com It can form as a primary mineral or as a secondary product from the alteration of ulexite or inyoite. caltech.edu The association of colemanite with kernite points to a depositional environment with significant calcium input, often from surrounding rocks or mixing with calcium-rich waters. taylorandfrancis.comrayeneh.com

Tincalconite (Na₂B₄O₇·5H₂O)

Tincalconite is a secondary mineral that forms from the dehydration of borax. wikipedia.orgclassicgems.net It is often found as a white, powdery coating on borax and kernite specimens when they are exposed to dry air. wikipedia.orgminerals.net Its presence is a clear indicator of post-depositional alteration under low-humidity conditions. webmineral.com

Probertite (NaCaB₅O₉·5H₂O)

Probertite is a sodium-calcium borate that shares a similar chemical environment with ulexite. geoscienceworld.org It is often found in the same deposits as kernite and other associated borates. geoscienceworld.orgresearchgate.net The formation of probertite versus ulexite is influenced by subtle differences in temperature, pressure, and brine concentration. caltech.edu

Inyoite (CaB₃O₃(OH)₅·4H₂O)

Inyoite is a hydrated calcium borate that is often found in association with colemanite and ulexite. wikipedia.orgclassicgems.net It typically forms in environments with high water activity and can alter to colemanite under conditions of lower hydration. classicgems.net Its presence suggests specific temperature and pressure conditions during the formation of the borate deposit.

Hydroboracite (CaMgB₆O₈(OH)₆·3H₂O)

Hydroboracite is a calcium-magnesium borate, and its presence indicates a significant magnesium concentration in the original brine. wikipedia.orgchemtradeasia.lkdergipark.org.tr It is commonly associated with other calcium and sodium-calcium borates in evaporite settings. dergipark.org.tr The occurrence of hydroboracite alongside kernite points to a complex brine chemistry involving not just sodium and calcium, but also magnesium.

Data on Associated Borate Minerals

Synthetic Methodologies and Controlled Crystal Growth of Kernite

Laboratory Synthesis Approaches

The synthesis of kernite in a laboratory setting can be achieved through several methods, each with its own set of conditions and starting materials.

Evaporative Crystallization from Brine Solutions

One of the primary methods for kernite synthesis involves the evaporative crystallization from brine solutions rich in sodium and borate (B1201080) ions. smolecule.com This process mimics the natural formation of kernite in evaporite deposits and saline lakes. smolecule.com The principle relies on increasing the concentration of the solute (sodium tetraborate) in a solution to the point of supersaturation, which then leads to the crystallization of kernite. This can be achieved by heating a solution to increase solubility, followed by cooling or evaporation of the solvent. condorchem.com

In a typical procedure, an aqueous solution containing a high concentration of borax (B76245) (Na₂B₄O₇·10H₂O) is prepared. For kernite to crystallize, the temperature of the solution must generally be maintained above 60°C under normal atmospheric pressure. 911metallurgist.com This elevated temperature is crucial as it favors the formation of the tetrahydrate form (kernite) over the more common decahydrate (B1171855) form (borax). 911metallurgist.com The process often involves the fractional crystallization from brines, such as those found in Searles Lake. atamanchemicals.com

| Parameter | Condition |

| Starting Material | Sodium Borate (Borax) solution |

| Temperature | > 60°C |

| Process | Evaporation and cooling |

| Product | Kernite (Na₂B₄O₇·4H₂O) |

Hydrothermal Synthesis under High-Temperature and High-Pressure Conditions

Hydrothermal synthesis offers an alternative route to produce kernite, particularly for growing high-quality single crystals. This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. core.ac.uk For kernite synthesis, a solution containing sodium and borate ions is subjected to elevated temperatures and pressures, which can facilitate the formation of kernite crystals. smolecule.com

While specific parameters for kernite can vary, hydrothermal synthesis is a recognized method for producing various borate minerals. core.ac.ukresearchgate.net Historically, early laboratory synthesis of kernite was accomplished under high-temperature and high-pressure conditions over extended periods, although this often resulted in a product containing some borax as an impurity. google.com This technique is particularly useful for overcoming the challenges of incongruent melting and the high viscosity of borate melts often encountered in conventional melt-based crystal growth methods. core.ac.uk

Chemical Routes from Sodium Carbonate and Boric Acid Solutions

Kernite can also be synthesized through a chemical reaction involving sodium carbonate (Na₂CO₃) and boric acid (H₃BO₃). smolecule.com In this method, aqueous solutions of these two compounds are mixed, leading to a reaction that forms sodium tetraborate (B1243019). Subsequent controlled evaporation of the resulting solution can lead to the crystallization of kernite. smolecule.com

This method provides a direct chemical pathway to the formation of the desired sodium borate compound, which can then be crystallized into kernite under the appropriate temperature and concentration conditions.

Direct Synthesis from Borax Ore

A significant objective in the industrial production of borates is the direct synthesis of kernite from borax ore. google.com This is desirable due to kernite's lower water content and slower solubility, which offer advantages in transportation and specific applications. google.com A patented method describes the production of substantially pure synthetic kernite from borax ore at atmospheric pressure. google.com

The process involves creating an aqueous solution with at least 28.0% by weight of borax (Na₂B₄O₇·10H₂O) and heating it to at least 57.5°C. The solution is then seeded with a small amount of kernite crystals to induce crystallization. Continued heating allows for the growth of kernite crystals directly from the borax solution. google.com This method bypasses the need for high-pressure autoclaves, which are typically necessary for dissolving the less soluble kernite ore. google.com

Challenges in Replicating Natural Kernite Crystal Growth

Despite the various synthetic methods, replicating the large, pure single crystals of kernite found in nature presents several challenges. These challenges primarily stem from the influence of impurities and the complex geochemical conditions under which natural kernite forms.

Impact of Impurities and Co-precipitation (e.g., Ca²⁺ leading to Colemanite)

The presence of impurities in the crystallizing solution can significantly impact the growth, purity, and even the type of mineral that forms. Impurities can be incorporated into the crystal lattice or adsorb onto the crystal surface, affecting crystal habit and quality. mdpi.comrsc.org

In the context of borate mineral formation, the presence of calcium ions (Ca²⁺) in the brine is a critical factor. When Ca²⁺ is present in significant concentrations, it can lead to the co-precipitation of calcium-bearing borate minerals, most notably colemanite (Ca₂B₆O₁₁·5H₂O). psu.edu The formation of colemanite can occur in preference to or alongside kernite, depending on the specific concentrations of ions, pH, and temperature of the solution. caltech.edu

The interplay between sodium and calcium borate precipitation is a key aspect of borate deposit formation. In some geological settings, the early precipitation of calcium carbonate and sodium-calcium borates like ulexite (B576465) can fractionate the brine, influencing the subsequent formation of either sodium borates (like kernite and borax) or calcium borates (like colemanite). usgs.gov Therefore, controlling the concentration of impurities such as Ca²⁺ is a major challenge in the selective crystallization of pure kernite in a laboratory setting.

| Challenge | Description |

| Impurity Incorporation | Foreign ions or molecules getting included in the crystal structure or on its surface, affecting purity and properties. mdpi.comrsc.org |

| Co-precipitation | The simultaneous precipitation of other minerals, such as colemanite, due to the presence of ions like Ca²⁺. psu.edu |

| Control of Geochemical Conditions | Difficulty in precisely replicating the complex interplay of temperature, pressure, pH, and ionic concentrations found in natural evaporite deposits. caltech.edu |

Optimization of Ion Ratios (e.g., Na/B) for Selective Crystallization

The selective crystallization of kernite is fundamentally dependent on achieving the correct stoichiometry of the constituent ions in the growth solution. The ratio of sodium (Na⁺) to boron, encapsulated within the tetraborate anion (B₄O₇²⁻), is a critical parameter that governs the nucleation and growth of the desired kernite phase over other sodium borate hydrates, such as borax (Na₂B₄O₇·10H₂O) or tincalconite (Na₂B₄O₇·5H₂O).

Research into the synthesis of borate compounds emphasizes the importance of controlling reactant concentrations to favor the formation of a specific crystalline product. nih.govhamptonresearch.com For kernite synthesis from borax, a starting solution must contain at least 28.0% by weight of Na₂B₄O₇·10H₂O. google.com This specific concentration, along with controlled temperature, creates a supersaturated state with respect to the less hydrated kernite, thereby driving its crystallization. While the explicit optimization of the Na/B molar ratio is a nuanced process, maintaining the integrity of the tetraborate unit from the precursor material is key. The goal is to create thermodynamic conditions where the formation of kernite, with its four molecules of water of hydration, is more favorable than the more hydrated or anhydrous phases. The precise control of ion concentration, in conjunction with temperature, dictates the solubility limits and the resulting crystalline phase. nih.gov

Role of Seed Crystals in Promoting Epitaxial Growth

The introduction of seed crystals is a crucial technique for controlling crystallization and promoting the growth of large, high-quality single crystals. wikipedia.orgflinnsci.com A seed crystal is a small, pre-existing crystal of the desired material that provides a template for further growth. wikipedia.org In a supersaturated solution, the seed crystal eliminates the need for spontaneous, random nucleation, which often leads to the formation of many small, imperfect crystals. wikipedia.orgflinnsci.com Instead, solute molecules deposit onto the surface of the seed crystal in an ordered manner, a process known as epitaxial growth. nih.gov

In the synthesis of kernite, seeding an appropriate aqueous borax solution with a minor amount of kernite crystals is a patented method to produce substantially pure synthetic kernite at atmospheric pressure. google.com The process involves heating the solution to at least 57.5°C to ensure it is supersaturated with respect to kernite, and the seed crystals then provide the necessary nucleation sites. google.com This technique allows the crystal lattice to extend from the seed, replicating its structure and leading to the growth of a larger crystal. wikipedia.org The effectiveness of this method relies on the principle that crystal growth on a pre-existing lattice is energetically more favorable than the formation of new nuclei. psu.edu

Characterization of Synthetic Kernite Phases

The characterization of synthetically produced kernite is essential to confirm its identity, purity, and morphological properties. A suite of analytical techniques is employed to ensure the synthesized material matches the crystallographic and microstructural characteristics of natural kernite.

X-ray Diffraction (XRD) for Phase Identification and Purity Assessment

X-ray Diffraction (XRD) is the definitive, non-destructive technique for identifying crystalline materials and assessing the purity of a synthesized phase. mdpi.comnih.gov The method is based on the principle that a crystalline solid will diffract an incident beam of X-rays at specific angles, producing a unique diffraction pattern that serves as a fingerprint for that material. nih.gov

For synthetic kernite, XRD analysis is used to confirm that the material has the correct crystal structure, which is monoclinic with the space group P 2₁/c. webmineral.com The positions and relative intensities of the diffraction peaks in the experimental pattern are compared against a standard pattern for kernite from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) file (PDF 25-1322). webmineral.com The presence of peaks corresponding to other phases, such as borax or tincalconite, would indicate an impure sample. mdpi.com High-resolution XRD can also provide detailed information about lattice parameters, crystallite size, and strain within the synthetic crystals. mdpi.com The identification of kernite has been confirmed by X-ray diffraction in numerous studies. researchgate.netrruff.inforesearchgate.netgeoscienceworld.org

Table 1: Crystallographic Data for Kernite

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Cell Dimensions | a = 7.016 Å, b = 9.152 Å, c = 15.678 Å, β = 108.88° |

| Calculated Density | 2.02 g/cm³ |

| Key XRD Peaks (d-spacing Å) | 7.4 (1), 6.64 (0.85), 3.25 (0.35) |

Data sourced from Mineralogy Database. webmineral.com

Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography, morphology (shape and size), and microstructure of materials at high magnification. researchgate.net In this technique, a focused beam of electrons scans the surface of the sample, and various signals generated by the electron-sample interaction are collected to form an image. researchgate.net

For synthetic kernite, SEM analysis reveals the external morphology of the crystals, such as their habit (the characteristic shape in which a crystal grows) and the smoothness or roughness of their faces. It can also identify the presence of crystal defects, intergrowths, or agglomeration of smaller particles. researchgate.netdtu.dk However, analyzing kernite with electron microscopy presents challenges because it is a hydrated, insulating, and beam-sensitive mineral. researchgate.net The electron beam can cause sample damage and the migration of elements like sodium, while its insulating nature can lead to charging artifacts that degrade image quality. researchgate.net Careful sample preparation and the use of low-vacuum or environmental SEM (ESEM) modes can mitigate these issues, allowing for accurate microstructural analysis. researchgate.netdtu.dk

Table 2: SEM Analytical Capabilities for Kernite Characterization

| Analytical Information | Description |

|---|---|

| Morphology | Provides high-resolution images of the shape and size of synthetic crystals. |

| Topography | Reveals surface features such as crystal faces, step-growth patterns, and defects. |

| Microstructure | Shows the arrangement of individual crystals in an agglomerate and their porosity. |

| Composition (with EDS) | When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), can provide elemental analysis of the sample, though quantification for light elements like boron is challenging. researchgate.net |

In-situ Reaction Monitoring (e.g., pH and Conductivity Probes)

In-situ reaction monitoring involves the real-time analysis of a chemical reaction as it happens, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediate species. nih.govrsc.org For the crystallization of kernite, monitoring key solution parameters can help in optimizing the synthesis process for better control over the final product.

During the crystallization of borate hydrates from an aqueous solution, the chemical composition of the liquid phase changes. Probes that can monitor these changes in real-time are highly effective.

pH Probes: The pH of the solution can influence the stability of different borate species in solution. Monitoring the pH can indicate the progress of the reaction as borate ions are consumed and incorporated into the growing crystals.

Conductivity Probes: The electrical conductivity of the solution is dependent on the concentration of free ions (e.g., Na⁺ and borate anions). As crystallization proceeds, these ions are removed from the solution, leading to a decrease in conductivity. Tracking this change provides a direct measure of the rate of crystal growth.

In a study on the synthesis of sodium metaborate (B1245444) hydrates from kernite, samples were taken periodically from the solution to investigate the formation of the product, representing a form of process monitoring. dergipark.org.tr More advanced techniques, such as in-situ atomic force microscopy (AFM), have been used to monitor the crystal growth of other borates like boric acid at the nanoscale, revealing growth mechanisms and the effect of impurities in real-time. mpg.deacs.org These monitoring techniques are crucial for moving from simple batch synthesis to a highly controlled and reproducible manufacturing process.

Comparative Studies of Synthetic Routes (e.g., Classical vs. Ultrasonic-Assisted Methods for Borate Hydrates)

The efficiency of synthesizing borate hydrates can be significantly influenced by the chosen methodology. Comparisons between classical methods (conventional heating and mechanical stirring) and more advanced techniques like ultrasonic-assisted synthesis highlight pathways to greener, more efficient production.

Classical Method: This traditional approach typically involves dissolving reactants in a solvent at a specific temperature and maintaining the reaction for several hours with continuous mechanical stirring to ensure homogeneity. dergipark.org.tr For example, the synthesis of sodium metaborate hydrates from kernite via the classical method involves reacting kernite, water, and sodium hydroxide (B78521) at 80°C for 2 hours with mechanical stirring. dergipark.org.tr While effective, this method can be energy-intensive and time-consuming.

Ultrasonic-Assisted Method (Sonochemistry): This method utilizes the energy of ultrasonic waves (typically 20-100 kHz) to induce acoustic cavitation in the reaction mixture. dergipark.org.trbibliotekanauki.pl The formation and collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, as well as shock waves and microjets. bibliotekanauki.pl This enhances mass transfer, increases the reaction surface area, and accelerates the rate of reaction, often at lower bulk temperatures and in significantly shorter times compared to classical methods. bibliotekanauki.plyildiz.edu.tr

A comparative study on synthesizing hydrated sodium metaborates from kernite found that the ultrasonic method (at 35 kHz and 80°C) produced sodium borate hydrate (B1144303) (NaB(OH)₄·2H₂O), whereas the classical method under the same conditions yielded sodium boron hydroxide (NaB(OH)₄). dergipark.org.tr This indicates that sonochemical synthesis can not only accelerate the reaction but also lead to different hydration states of the final product. dergipark.org.tr Studies on other borates, such as zinc, potassium, and magnesium borates, have consistently shown that ultrasonic-assisted synthesis leads to high reaction yields (often >90%) in much shorter reaction times (minutes vs. hours) and at lower temperatures compared to conventional hydrothermal or solid-state methods. bibliotekanauki.plyildiz.edu.trresearchgate.net

Table 3: Comparison of Classical and Ultrasonic-Assisted Synthesis for Borate Hydrates

| Feature | Classical Method | Ultrasonic-Assisted Method |

|---|---|---|

| Energy Input | Thermal (heating mantle), Mechanical (stirrer) | Acoustic (ultrasonic bath/probe) |

| Reaction Time | Typically hours dergipark.org.tr | Typically minutes bibliotekanauki.plyildiz.edu.tr |

| Reaction Temperature | Often requires elevated temperatures (e.g., 80-90°C) dergipark.org.trresearchgate.net | Can be effective at lower temperatures (e.g., 60°C) bibliotekanauki.plyildiz.edu.tr |

| Product Characteristics | Product phase and crystallinity depend on long reaction times. | Can produce highly crystalline products rapidly; may yield different phases/hydrates. dergipark.org.trbibliotekanauki.pl |

| Efficiency | Lower energy efficiency due to long heating times. | Higher energy efficiency, faster mass transfer, and increased reaction rates. bibliotekanauki.pl |

| Example (Sodium Metaborate from Kernite) | Yielded NaB(OH)₄ after 2 hours at 80°C. dergipark.org.tr | Yielded NaB(OH)₄·2H₂O after 2 hours at 80°C. dergipark.org.tr |

High Pressure and High Temperature Behavior of Kernite

Pressure-Induced Structural Transformations and Phase Transitions

Under high-pressure conditions, kernite undergoes a series of structural changes, transitioning into denser polymorphs. These transformations have been investigated using techniques such as single-crystal synchrotron X-ray diffraction, which allows for the detailed characterization of the crystalline structure under compression.

The ambient-pressure form of kernite, known as Kernite-I, remains stable up to approximately 1.6 GPa. unimi.it Between 1.6 and 2.0 GPa, it undergoes a first-order, reconstructive phase transition to a high-pressure polymorph, Kernite-II. unimi.it This transition is iso-symmetric, meaning both Kernite-I and Kernite-II share the same space group (P2₁/c). unimi.it The isothermal bulk modulus (KV0), which measures a substance's resistance to uniform compression, for Kernite-I is 29(1) GPa. unimi.it

| Phase Transition | Pressure Range (GPa) | Transition Type | Space Group | Initial Bulk Modulus (KV0) |

| Kernite-I to Kernite-II | 1.6 - 2.0 | First-order, Iso-symmetric | P2₁/c | 29(1) GPa |

With a further increase in pressure, Kernite-II transforms into another high-pressure polymorph, Kernite-III. This second phase transition occurs in the pressure range of 6.6 to 7.5 GPa. unimi.it Similar to the first transition, the change from Kernite-II to Kernite-III is characterized by a sharp decrease in the unit-cell volume, indicative of a first-order phase transition. unimi.it It is also believed to be iso-symmetric in nature. unimi.it While earlier spectroscopic studies had suggested the possibility of other transitions at different pressures, in-situ X-ray diffraction experiments have unambiguously confirmed these two distinct phase transitions up to 14.5 GPa. unimi.it

| Phase Transition | Pressure Range (GPa) | Transition Type |

| Kernite-II to Kernite-III | 6.6 - 7.5 | First-order, possibly Iso-symmetric |

The structural deformation of kernite under pressure is governed by specific mechanisms at the atomic scale. The fundamental building blocks of the structure, the borate (B1201080) polyanions (composed of BO₃ triangles and BO₄ tetrahedra), are substantially incompressible and act as rigid bodies during compression, particularly at lower pressures. unimi.itcambridge.org

The primary deformation mechanism involves the rearrangement and compression of the coordination polyhedra around the sodium (Na) cations. unimi.it During the Kernite-I to Kernite-II transition, the coordination number of the two independent Na-polyhedra increases to seven. unimi.it This change is facilitated by significant angular shifts within the borate framework, such as the O2-O4-O9 angle increasing from 89.3° to 124.5° while the O1-O4-O2 angle decreases from 147.0° to 111.8°. unimi.it

Thermal Decomposition and Dehydration Pathways

When subjected to heating, kernite undergoes decomposition primarily through the loss of its water molecules (dehydration). This process is not a single event but occurs in a stepwise manner, leading to the formation of intermediate phases before culminating in an anhydrous crystalline form at high temperatures.

The thermal decomposition of kernite begins with the gradual loss of its water of hydration. When heated in air, kernite starts to dehydrate at approximately 353 K (~80 °C), transforming into an intermediate hydrated phase with the chemical formula Na₂B₄O₆(OH)₂·1.5H₂O. unimi.it This indicates that not all water molecules are lost simultaneously, reflecting differences in how they are bound within the crystal structure.

As the temperature increases beyond 388 K (~115 °C), the structure of kernite loses its long-range crystalline order and becomes amorphous. unimi.it This amorphous phase is a transient state. Upon further heating to temperatures above approximately 800 K (~527 °C), the material recrystallizes into a stable, anhydrous phase with the composition Na₂B₄O₇. unimi.it This final step involves the removal of all remaining water and the reorganization of the sodium borate framework into a new crystalline structure. unimi.it

| Temperature | Event | Resulting Phase |

| > ~353 K (80 °C) | Stepwise dehydration | Na₂B₄O₆(OH)₂·1.5H₂O |

| > 388 K (115 °C) | Amorphization | Amorphous sodium borate |

| > ~800 K (527 °C) | Crystallization | Anhydrous Na₂B₄O₇ |

Experimental Techniques for Monitoring Thermal Behavior (e.g., Thermogravimetric Analysis coupled with Spectroscopy)

The thermal decomposition of kernite involves dehydration, a process that can be effectively monitored using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature. When coupled with spectroscopic methods such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA provides a comprehensive analysis of the thermal behavior. This combination, known as evolved gas analysis (EGA), allows for the identification and quantification of the gaseous species released during decomposition.

In a typical TGA-MS or TGA-FTIR experiment, the kernite sample is heated in a controlled atmosphere, and the off-gases are transferred to the spectrometer for analysis. The mass loss recorded by the TGA can be directly correlated with the specific molecules detected by the spectrometer. For kernite, the primary evolved species during heating is water (H₂O).

While specific TGA-MS or TGA-FTIR data for kernite is not extensively available in the public domain, the general process of its thermal decomposition is understood. Upon heating, kernite undergoes a non-reversible alteration. It begins to dehydrate, and this process is complete at temperatures above approximately 388 K, at which point the material becomes amorphous. Further heating to above 800 K leads to the crystallization of an anhydrous sodium borate phase (Na₂B₄O₇) unimi.it. The expected mass loss due to the removal of four water molecules can be calculated from the molar masses of kernite and water.

Table 1: Theoretical Mass Loss of Kernite During Dehydration

| Compound | Formula | Molar Mass ( g/mol ) | Water Molecules Lost | Theoretical Mass Loss (%) |

|---|

Note: This table is based on theoretical calculations and the actual mass loss observed in a TGA experiment may vary slightly due to impurities or non-stoichiometric water content.

Stability of Borate Polyhedra under Compression and Heating

The crystal structure of kernite is characterized by the presence of both trigonal planar BO₃ groups and tetrahedral BO₄ groups. The relative stability of these polyhedra under varying pressure and temperature conditions is a key aspect of its high-pressure and high-temperature behavior.

Under compression, the BO₃ and BO₄ groups in kernite exhibit differential stability. Vibrational spectroscopy studies have shown that the BO₃ groups are destabilized under high pressure, while the BO₄ groups appear to be more stable minsocam.org. This suggests a pressure-induced coordination change in the boron atoms. The destabilization of the BO₃ groups is evidenced by the loss of their characteristic vibrational modes in Raman and infrared spectra at high pressures minsocam.org.

The effect of temperature on the stability of these polyhedra is generally related to the strength of the chemical bonds. In borates, the B-O bonds are strong, and the BO₃ and BO₄ polyhedra tend to be rigid. Thermal expansion in borates is often accommodated by the tilting and rotation of these rigid units rather than significant changes in their internal geometry.

High-pressure studies on kernite have revealed that it undergoes a series of phase transitions. A first-order phase transition occurs between 1.6 and 2.0 GPa, followed by a second transition between 6.6 and 7.5 GPa unimi.it. A vibrational spectroscopy study also identified phase transitions near 2.5 GPa, 7.0 GPa, and 11.0 GPa minsocam.org.

Spectroscopic Probes of High-Pressure and High-Temperature States

In-situ spectroscopic techniques are invaluable for probing the structural and chemical changes in materials under extreme conditions. For kernite, Raman and infrared spectroscopy have been instrumental in elucidating its high-pressure behavior.

In-situ high-pressure Raman spectroscopy of kernite has provided detailed insights into its phase transitions and the behavior of its constituent polyhedra. The Raman spectrum of kernite at ambient conditions exhibits distinct bands corresponding to the vibrational modes of the BO₃ and BO₄ groups, as well as those associated with hydroxyl groups and water molecules minsocam.org.

Upon compression, significant changes in the Raman spectra are observed, signaling the onset of phase transitions. These changes include the disappearance of certain modes, the appearance of new peaks, and shifts in the positions of existing bands.

Table 2: Summary of High-Pressure Raman Spectroscopy Findings for Kernite minsocam.org

| Pressure Range | Observed Changes in Raman Spectra | Interpretation |

|---|---|---|

| Ambient to ~2.5 GPa | Gradual shifts in peak positions. | Compression of the initial kernite structure. |

| ~2.5 GPa | Loss of a subset of Na-associated modes and a sharp OH peak. | First phase transition. |

| ~7.0 GPa | Loss of most BO₃ modes and some BO₄ modes. Broadening of H₂O and OH peaks. | Second phase transition, destabilization of BO₃ groups. |

The decompression process is not fully reversible, indicating that the high-pressure phases of kernite can lead to the formation of new, potentially disordered, structures upon release of pressure minsocam.org.

Complementary to Raman spectroscopy, in-situ high-pressure infrared (IR) spectroscopy provides further information on the vibrational modes of kernite under compression. The IR spectra of kernite also show distinct features for the BO₃ and BO₄ units, as well as for the hydroxyl and water molecules minsocam.org.

Table 3: Summary of High-Pressure Infrared Spectroscopy Findings for Kernite minsocam.org

| Pressure Range | Observed Changes in Infrared Spectra | Interpretation |

|---|---|---|

| Ambient to ~2.5 GPa | Continuous evolution of the spectra with pressure. | Elastic compression of the initial phase. |

| ~2.5 GPa | Disappearance of some vibrational modes. | Onset of the first phase transition. |

| ~7.0 GPa | Further loss of BO₃ and some BO₄ vibrational modes. | Second phase transition. |

The combination of in-situ Raman and infrared spectroscopy has been crucial in characterizing the complex high-pressure behavior of kernite, revealing a sequence of structural transformations driven by the differential stability of its borate polyhedra.

Geodynamic and Impact-Related Implications of Kernite's High-Pressure and High-Temperature Behavior

The study of kernite (B₄Na₂O₇·4H₂O) under extreme conditions of pressure and temperature provides critical insights into its stability and transformations, which have significant implications for understanding geodynamic processes and the consequences of impact events. As a hydrous borate mineral, kernite's behavior under pressure is largely influenced by its water content and the complex hydrogen-bond network within its crystal structure.

Under static high-pressure conditions, kernite undergoes distinct phase transitions. Experimental studies using single-crystal synchrotron X-ray diffraction have revealed that kernite transforms from its ambient-pressure phase to a new polymorph, kernite-II, at pressures between 1.6 and 2.0 GPa. A second phase transition to kernite-III occurs at a higher pressure range of 6.6 to 7.5 GPa. These transformations are characterized as first-order phase transitions, involving significant changes in the unit-cell volume and the compressional behavior of the mineral.

The isothermal bulk modulus, a measure of a substance's resistance to compression, increases from 29(1) GPa for the ambient-pressure phase of kernite to 43.3(9) GPa for kernite-II, indicating that the high-pressure phase is less compressible. Furthermore, the compressional anisotropy of kernite changes markedly with these phase transitions, reflecting the rearrangement of its atomic structure in response to increasing pressure.

It has been observed that for hydrated borates, there is a general correlation between their total water content and their stability range under pressure. This suggests that the presence and behavior of H₂O molecules and OH⁻ groups play a crucial role in the structural stability of these minerals at depth within the Earth's crust.

Persistence of Kernite and Polyborate Units under Shock Conditions

While direct experimental studies on the shock compression of kernite are not extensively available in the reviewed literature, the behavior of other hydrous minerals under shock loading can provide valuable inferences. Shock-wave experiments on minerals like serpentine (B99607) have demonstrated that shock loading can lead to the release and redistribution of water. Given that kernite is a hydrous mineral, it is plausible that it would undergo dehydration under the intense and rapid pressure and temperature increases associated with a shock event, such as a meteorite impact.

The persistence of the fundamental polyborate units—the interconnected boron-oxygen triangles and tetrahedra that form the backbone of the kernite structure—under shock conditions is a key question. The transformation of boron coordination from trigonal (BO₃) to tetrahedral (BO₄) with increasing pressure has been observed in silicate (B1173343) melts. While this occurs under static pressure, the extreme and transient nature of shock waves could induce similar or even more complex structural rearrangements. The stability of these polyborate anions under shock is critical for understanding the post-impact mineralogy and the potential for new high-pressure borate phases to form and be preserved. The decomposition of other minerals, such as siderite, under shock loading into new mineral phases has been documented, suggesting that kernite could similarly decompose into a mixture of less hydrous or anhydrous borates and a separate water-rich fluid or vapor phase.

Relevance to Boron Cycling in Earth's Crust

The behavior of kernite and other borate minerals under high pressure is of significant relevance to the geochemical cycling of boron in the Earth's crust, particularly in subduction zones. Boron is a fluid-mobile element, and its isotopes are powerful tracers of fluid-rock interactions and recycling processes at convergent plate margins.

In subduction zones, fluids released from the descending oceanic slab play a crucial role in metasomatizing the overlying mantle wedge and generating arc magmas. The stability of hydrous minerals like kernite within the subducting slab influences the depth at which boron is released. As pressure and temperature increase with depth, the dehydration of minerals contributes boron to the slab-derived fluids. The distinct boron isotopic signatures of different reservoirs (e.g., altered oceanic crust, sediments, and the mantle) allow scientists to trace the pathways of these fluids.

While impact events are geologically instantaneous compared to the slow processes of subduction, they can have profound effects on the local and regional distribution of elements. A large impact event on a boron-rich evaporite deposit, where kernite is commonly found, could lead to the shock-induced release of boron-rich fluids. This could result in the hydrothermal alteration of the surrounding crust and the formation of new borate minerals, thereby significantly altering the local boron cycle. The study of high-pressure and high-temperature behavior of kernite is therefore essential for building comprehensive models of boron mobility and cycling in diverse geological settings, from the slow grind of plate tectonics to the catastrophic energy of meteorite impacts.

Industrial and Technological Applications of Kernite Excluding Clinical/medical

Role as a Precursor for Boron Compounds

Kernite is a cornerstone of the boron industry, valued for its role in the synthesis of other essential boron-containing materials.

Primary Source for Production of Borax (B76245) and Boric Acid

Historically and presently, kernite is a major source for the production of borax (sodium tetraborate (B1243019) decahydrate) and boric acid. quora.combritannica.com The industrial process often involves the dissolution of kernite in water, followed by purification and recrystallization to yield borax. mindat.orgnationalgemlab.in Boric acid can then be produced from the resulting borax solution. These two compounds are foundational to a vast array of industrial applications. Kernite, along with tincal, ulexite (B576465), and colemanite, accounts for approximately 90% of the borate (B1201080) minerals utilized by industries worldwide. quora.com

Versatility in Synthesizing Other Boron-Containing Materials

The boron extracted from kernite is a versatile element used to synthesize a wide range of advanced materials. These materials find applications in numerous high-technology fields. Boron's unique properties, such as its ability to form stable covalent bonds and its high neutron absorption cross-section, make it an indispensable component in modern materials science.

Contributions to Materials Science and Engineering

Kernite's utility extends to the direct enhancement of material properties in various manufacturing processes.

Use in Glass and Ceramics Manufacturing for Enhanced Properties

Table 1: Impact of Boron from Kernite on Glass and Ceramic Properties

| Property Enhanced | Effect of Boron Addition | Industrial Application |

| Thermal Shock Resistance | Reduces the coefficient of thermal expansion, preventing cracking from rapid temperature changes. | Laboratory glassware, cookware, industrial piping. |

| Mechanical Strength | Increases the hardness and durability of the material. | Reinforced glass fibers, durable ceramic tiles. |

| Chemical Durability | Improves resistance to corrosion and chemical attack. | Chemical storage containers, pharmaceutical glassware. |

| Fluxing Agent | Lowers the melting point of the raw materials. | Energy-efficient glass and ceramic production. |

Application as a Boron-Rich Aggregate in Radiation Shielding Materials

The boron isotope ¹⁰B has a high propensity for absorbing thermal neutrons, a property that is leveraged in the creation of radiation shielding materials. geoscienceworld.org While kernite's high sodium content can be problematic in cement-based shielding due to potential alkali-silica reactions, its boron content is valuable. geoscienceworld.org Boron-rich aggregates, derived from minerals like kernite, can be incorporated into various matrices, such as concrete and polymers, to create effective neutron-shielding composites. geoscienceworld.orgscience.gov These materials are critical for ensuring safety in nuclear power plants, medical facilities with radiation-based therapies, and other environments where neutron radiation is a concern.

Agricultural and Geotechnical Applications

The boron derived from kernite also plays a vital role in agriculture. Boron is an essential micronutrient for plant growth, and boron compounds are used in fertilizers to correct deficiencies in the soil. allmineralsrock.cometiproducts.com In geotechnical applications, borates can be used to stabilize soils and control dust.

Utilization as a Boron Source in Agricultural Fertilizers for Plant Nutrition

Kernite is a primary mineral source for producing sodium borates, which are utilized in agriculture to supply boron, an essential micronutrient for plant growth and development. researchgate.netborax.com Boron plays a critical role in several plant functions, including cell wall structure, the stability of plasma membranes, root growth, and successful pollination. borax.com As a sodium borate, kernite is considered a water-soluble source of boron, which influences its availability to plants. borax.comicl-growingsolutions.com The solubility of boron sources is a key factor in their effectiveness as fertilizers, with sodium borates like those derived from kernite being more soluble than calcium or sodium-calcium borates. icl-growingsolutions.com This higher solubility allows for the boron to be more readily available for plant uptake from the soil solution.

Research findings indicate that the selection of a boron fertilizer source has a direct impact on the concentration of water-soluble boron in the soil, which is the form primarily taken up by plant roots. borax.com While highly soluble sources provide readily available boron, they also present a higher risk of leaching, especially in sandy soils with high rainfall. The specific characteristics of different borate minerals are therefore considered when developing fertilization programs to meet crop demands throughout the growing season.

Below is a table comparing the general solubility of major borate minerals used in agriculture:

| Mineral | Chemical Formula | Type | General Solubility |

| Kernite | B4Na2O7.4H2O | Sodium Borate | High |

| Borax | Na2B4O7.10H2O | Sodium Borate | High |

| Ulexite | NaCaB5O9·8H2O | Sodium-Calcium Borate | Partially Soluble |

| Colemanite | Ca2B6O11·5H2O | Calcium Borate | Low |

Influence of Environmental Factors (e.g., Soil pH) on Boron Release and Availability

The availability of boron from fertilizers, including those derived from kernite, is significantly influenced by environmental factors, most notably soil pH. usda.gov Boron availability to plants generally decreases as the soil pH increases, particularly above a pH of 6.5. usda.gov In acidic soils, boron is predominantly present in the form of undissociated boric acid (H3BO3), which is readily available for plant uptake. greenfacts.org

As the soil pH rises into the alkaline range, the adsorption of boron onto soil particles, such as iron and aluminum oxides, clay minerals, and organic matter, increases. usda.gov Boron adsorption on soils has been shown to increase in the pH range of 3 to 9, with maximum adsorption often occurring between pH 8 and 9. usda.govinteresjournals.org Above a pH of approximately 9.2, the borate anion (B(OH)4-) becomes the predominant species, and under very high pH conditions (pH 10 to 11.5), boron adsorption may decrease. usda.govinteresjournals.org Consequently, the practice of liming acidic soils to raise the pH can sometimes induce a temporary boron deficiency due to this increased adsorption. usda.gov

The following table summarizes the general effect of soil pH on boron availability:

| Soil pH Range | Predominant Boron Form in Solution | General Availability to Plants | Adsorption Tendency |

| < 7.0 | Boric Acid (H3BO3) | High | Low |

| 7.0 - 9.0 | Boric Acid (H3BO3) and Borate Ion (B(OH)4-) | Decreasing | Increasing |

| > 9.2 | Borate Ion (B(OH)4-) | Variable (may increase slightly) | Decreasing from peak |

Other environmental factors that affect boron availability include soil texture, organic matter content, and moisture levels. usda.gov Sandy soils with low organic matter are more prone to boron deficiency due to a higher potential for leaching. usda.gov

Chemical and Biochemical Laboratory Reagents

While the mineral kernite itself is not typically used directly as a laboratory reagent, its refined form, sodium tetraborate, is a fundamental component in the preparation of borate buffer solutions.

Preparation of Borate Buffer Solutions for pH Stabilization in Assays

Borate buffers are widely used in chemical and biochemical laboratories to maintain a stable pH, typically in the alkaline range (pH 8 to 10). stemed.siteaatbio.com These buffers are essential for a variety of assays and experimental procedures where a constant pH is critical for reaction kinetics, enzyme activity, or the stability of molecules. The preparation of a borate buffer generally involves the use of boric acid (H3BO3) and its conjugate base, the tetraborate ion (B4O7^2-), which is supplied by sodium tetraborate. stemed.site